2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol is a complex organic compound that features a pyrazole ring, a piperazine ring, and a phenol group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenol and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can introduce various functional groups into the pyrazole or phenol rings.
Scientific Research Applications
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in redox reactions, contributing to the compound’s antioxidant properties. Additionally, the piperazine ring can enhance the compound’s binding affinity to certain biological targets .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Phenol derivatives: Compounds with phenol groups also display antioxidant properties.
Piperazine derivatives: These compounds are known for their pharmacological activities and are used in various therapeutic applications.
Uniqueness
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol is unique due to the combination of the pyrazole, piperazine, and phenol moieties in a single molecule. This structural complexity allows for diverse chemical reactivity and a broad spectrum of biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H22N4O |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[[4-(5-phenyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C20H22N4O/c25-19-9-5-4-8-17(19)15-23-10-12-24(13-11-23)20-14-18(21-22-20)16-6-2-1-3-7-16/h1-9,14,25H,10-13,15H2,(H,21,22) |
InChI Key |
RJMPUHWPGAYIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2O)C3=NNC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.